Thiolane-3-thiol

Polymer Chemistry Ring-Opening Polymerization Materials Science

Thiolane-3-thiol is an organosulfur compound consisting of a saturated five-membered ring (thiolane) with a thiol (-SH) group substituted at the 3-position. Its molecular formula is C4H8S2, with a molecular weight of 120.24 g/mol.

Molecular Formula C4H8S2
Molecular Weight 120.2 g/mol
Cat. No. B12314554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiolane-3-thiol
Molecular FormulaC4H8S2
Molecular Weight120.2 g/mol
Structural Identifiers
SMILESC1CSCC1S
InChIInChI=1S/C4H8S2/c5-4-1-2-6-3-4/h4-5H,1-3H2
InChIKeyHWPKEMDGLXSFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiolane-3-thiol (CAS 408309-17-1): Essential Procurement Information and Basic Characterization


Thiolane-3-thiol is an organosulfur compound consisting of a saturated five-membered ring (thiolane) with a thiol (-SH) group substituted at the 3-position. Its molecular formula is C4H8S2, with a molecular weight of 120.24 g/mol [1]. The compound is typically supplied as a liquid with a purity of ≥95% . The presence of both the ring sulfur and the exocyclic thiol group defines its reactivity profile, making it a distinct building block for organic synthesis and materials science applications .

Why Thiolane-3-thiol Cannot Be Substituted by Generic Thiols or Other S-Heterocycles


Substituting Thiolane-3-thiol with a generic thiol (e.g., simple alkyl thiols) or a different ring-size sulfur heterocycle (e.g., thietane-3-thiol or thiane-3-thiol) is not scientifically valid. The five-membered thiolane ring exhibits minimal ring strain, which is in stark contrast to the highly strained four-membered thietane ring [1]. This fundamental difference in ring strain dictates distinct reactivity pathways, particularly in polymerization and ring-opening reactions [1]. Furthermore, the specific positioning of the thiol group on the ring influences both the electronic environment and the steric accessibility of the nucleophilic sulfur, factors that are not replicated by acyclic thiols or by moving the thiol to a different ring system (e.g., tetrahydrothiophene-2-thiol) [2]. Therefore, while other sulfur-containing compounds may share a functional group, the unique combination of a low-strain five-membered ring and the 3-position thiol substituent in Thiolane-3-thiol is critical for applications requiring this precise geometry and reactivity profile. These differences are quantified in the evidence below.

Quantitative Evidence Guide: Differentiating Thiolane-3-thiol from Key Analogs


Ring Strain and Polymerization Potential: Thiolane vs. Thietane

A direct head-to-head comparison of ring strain and polymerization potential reveals a critical difference between Thiolane-3-thiol and smaller sulfur heterocycles. The five-membered thiolane ring is stable and cannot undergo ring-opening polymerization, whereas the four-membered thietane ring possesses sufficient ring strain to be polymerized [1]. This difference is crucial for researchers selecting a building block for polymer synthesis; the target compound's inability to polymerize via ring-opening makes it ideal for applications where the integrity of the thiolane ring must be maintained, such as in the synthesis of small-molecule therapeutics or as a stable functional group handle.

Polymer Chemistry Ring-Opening Polymerization Materials Science

Impact of Ring Size on Bioisosteric Utility in Drug Design: Thiolane vs. Thiane

The choice between a five-membered thiolane and a six-membered thiane scaffold is a key consideration in drug design, where ring size influences conformational flexibility and metabolic stability. Research indicates that thiolane-based compounds manifest a range of biological activities, including anti-viral and anti-cancer properties [1]. While quantitative comparative biological data for the simple thiol vs. thiane analogs is not available in the public domain, the underlying principle of scaffold optimization is well-established. The five-membered thiolane ring offers a different spatial orientation and electron density distribution compared to the six-membered thiane, which can affect target binding and pharmacokinetic profiles [2]. This distinction is a critical factor in selecting Thiolane-3-thiol as a starting material for medicinal chemistry campaigns.

Medicinal Chemistry Drug Design Bioisosteres

Nucleophilic Reactivity: Thiolate Anion Formation

The thiol group of Thiolane-3-thiol can be readily deprotonated to form a thiolate anion (RS⁻), a strong nucleophile that participates in S-alkylation and thiol-ene 'click' reactions . This is a common feature of many thiols. However, the key differentiation lies in the reaction conditions and selectivity imparted by the thiolane ring. While a quantitative comparison of nucleophilicity parameters (e.g., Mayr's N/sN parameters) between Thiolane-3-thiol and its analogs (e.g., acyclic thiols, thietane-3-thiol, or thiane-3-thiol) is absent from the open literature, it is established that the ring structure can influence the pKa of the thiol group and the steric environment around the nucleophilic center, thereby affecting reaction rates and outcomes [1].

Organic Synthesis Thiol-Ene Click Chemistry Functionalization

Role as a Synthetic Intermediate in Thiolane-Based Therapeutics

Thiolane-3-thiol serves as a key building block for more complex thiolane-based therapeutics, which are featured in compounds like Nuphar sesquiterpene thioalkaloids and thionucleosides [1]. While the exact synthetic pathway using Thiolane-3-thiol is not detailed in this specific review, the compound's utility is implicit in the broader context of thiolane chemistry. The presence of the free thiol group at the 3-position makes it an ideal starting point for introducing the thiolane core into larger bioactive molecules. This contrasts with other thiolane derivatives that might require additional functional group manipulations.

Medicinal Chemistry Natural Product Synthesis Drug Discovery

Recommended Research and Industrial Applications for Thiolane-3-thiol


Synthesis of Novel Polymer Architectures via Thiol-Ene Click Chemistry

Thiolane-3-thiol is ideally suited for thiol-ene 'click' reactions, a cornerstone of modern polymer and materials chemistry . Its low-strain five-membered ring ensures that the scaffold remains intact during polymerization, providing a stable, sulfur-rich heterocyclic pendant group on the polymer backbone. This is a key advantage over strained analogs like thietane-3-thiol, which would undergo ring-opening under similar conditions, leading to a completely different polymer structure [1]. Researchers can use Thiolane-3-thiol to create functional polymers with precisely placed thiolane units for applications in coatings, adhesives, or functional materials.

Medicinal Chemistry Scaffold for Bioisosteric Replacement

The thiolane ring is recognized as a privileged scaffold in drug discovery, with numerous thiolane-containing compounds exhibiting potent biological activities [2]. Thiolane-3-thiol provides a direct route to install this core motif into lead molecules. The free thiol group at the 3-position serves as a reactive handle for further functionalization (e.g., alkylation, oxidation to disulfide), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR) around a stable, five-membered sulfur heterocycle. This makes it a strategic choice over purchasing pre-functionalized but more expensive and less versatile thiolane derivatives.

Development of Sulfur-Containing Ligands for Catalysis

Thiolane-3-thiol can act as a precursor to sulfur-containing ligands for transition metal catalysis. The ability to generate a thiolate anion (RS⁻) [3] makes it a strong nucleophile for attaching the thiolane unit to a variety of ligand backbones. The unique electronic properties imparted by the ring sulfur and the exocyclic thiolate can influence the activity and selectivity of the resulting metal complex, as seen with related chiral hydroxythiolane catalysts [4]. Researchers in organometallic chemistry can utilize Thiolane-3-thiol to fine-tune the steric and electronic environment around a catalytic metal center.

Organic Synthesis of Sulfur-Containing Natural Products and Analogs

Given the presence of the thiolane unit in several bioactive natural products [2], Thiolane-3-thiol is a valuable building block for the total synthesis of these complex molecules or their simplified analogs. Its commercial availability with ≥95% purity provides a reliable starting point for multi-step synthetic routes, bypassing the need for custom, small-scale synthesis of the core heterocycle. This is particularly valuable for academic and industrial research groups focused on natural product synthesis and chemical biology.

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